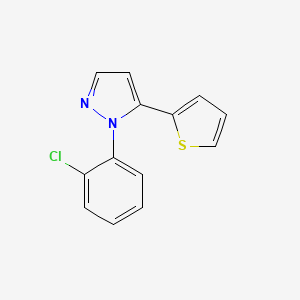![molecular formula C40H58S4Sn2 B572472 4,8-Bis[5-(2-Ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophen CAS No. 1352642-37-5](/img/structure/B572472.png)
4,8-Bis[5-(2-Ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound known for its applications in
Wissenschaftliche Forschungsanwendungen
Photokatalytische Wasserstoffentwicklung
BDTT-basierte Dual-Akzeptor-Copolymere haben aufgrund ihres Potenzials in der photokatalytischen Wasserstoffentwicklung Aufmerksamkeit erregt. Forscher haben die Sulfidoxidationseinstellung in BDTT untersucht, um eine Reihe von Sulfon-basierten Copolymeren zu konstruieren. Diese Copolymere, insbesondere vom Typ A1–A2, versprechen, traditionelle D–A-Typ-Copolymere und A–A-Typ-Homopolymere zu übertreffen. Insbesondere das Polymer PBDTTS-1SO zeigte eine hohe photokatalytische Aktivität unter sichtbarer Lichtbestrahlung, mit einer scheinbaren Quantenausbeute von über 18% bei 500 nm .
Biosensoranwendungen
Ein neuartiger photokathodischer Nanoverbundwerkstoff, der BDTT mit Phthalocyanin-Zink (PTB7-Th/ZnPc) kombiniert, wurde für den ultrasensitiven Biosensor entwickelt. Dieser Verbundwerkstoff weist eine hohe photoelektrische Umwandlungseffizienz unter Langwellenbeleuchtung auf. Er dient als Biosensor für die Detektion von microRNA-21 (miRNA-21) und zeigt hervorragende Anti-Interferenz-Fähigkeiten gegenüber reduktiven Substanzen .
Organische Photovoltaik (OPVs)
BDTT-Derivate wurden in organischen Solarzellen untersucht, da sie über günstige optoelektronische Eigenschaften verfügen. Ihre Fähigkeit, Licht im sichtbaren und nahen Infrarotbereich zu absorbieren, macht sie für OPV-Anwendungen geeignet. Forscher untersuchen BDTT-basierte Materialien als Elektronendonoren oder -akzeptoren in Bulk-Heterojunction-Solarzellen .
Wirkmechanismus
Target of Action
The primary target of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) is the sulfone group . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
BDTT interacts with its target, the sulfone group, through a process known as sulfide oxidation tuning . This interaction results in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The interaction of BDTT with the sulfone group affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process known as photocatalysis .
Pharmacokinetics
The compound’s photocatalytic activities suggest that it may have high bioavailability in the context of photocatalytic reactions .
Result of Action
The interaction of BDTT with the sulfone group leads to highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also demonstrated an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDTT.
Eigenschaften
CAS-Nummer |
1352642-37-5 |
|---|---|
Molekularformel |
C40H58S4Sn2 |
Molekulargewicht |
904.564 |
IUPAC-Name |
[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |
InChI-Schlüssel |
OCFFMJYHZKHRKM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Q1: What are the advantages of BDT-IID as a photothermal agent compared to other materials?
A1: BDT-IID polymer dots (Pdots) exhibit several advantageous properties as photothermal agents []:
Q2: How effective is BDT-IID in photoacoustic imaging-guided photothermal therapy?
A2: In vivo studies have shown that BDT-IID Pdots can effectively function as a theranostic nanoplatform for photoacoustic imaging-guided photothermal therapy []. The Pdots provide enhanced photoacoustic contrast, enabling clear visualization of the tumor. Simultaneously, their high photothermal conversion efficiency facilitates effective tumor ablation upon laser irradiation. These findings highlight the potential of BDT-IID Pdots for targeted and image-guided cancer treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


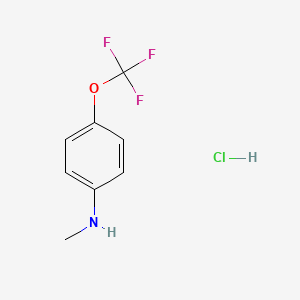
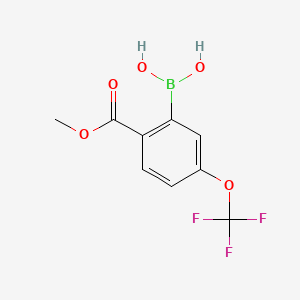
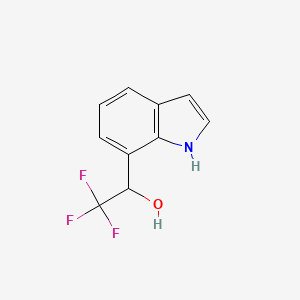
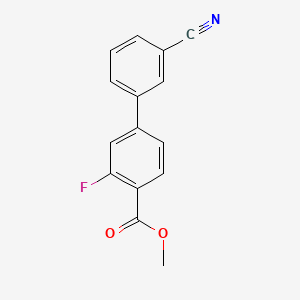
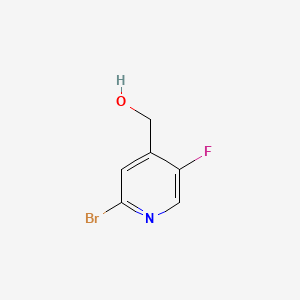
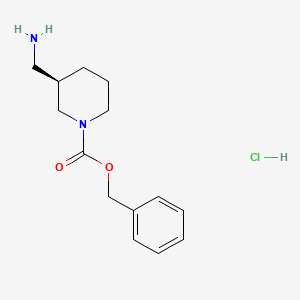
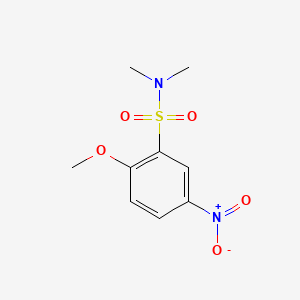
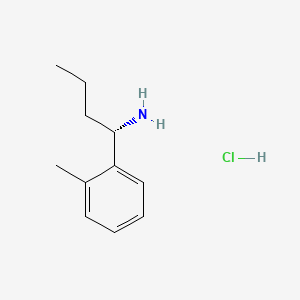
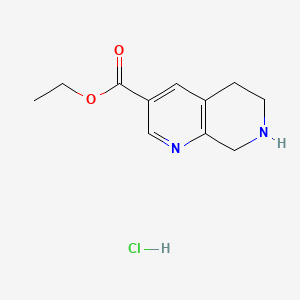
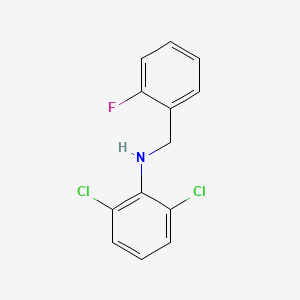
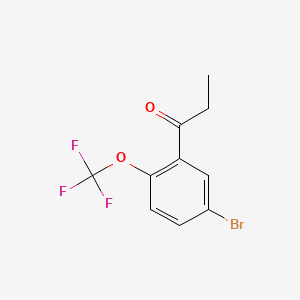
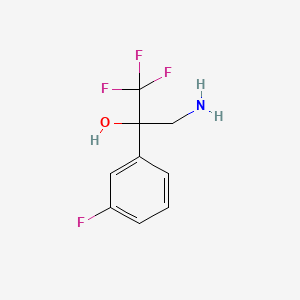
![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)
